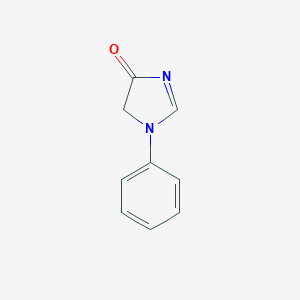

1-phenyl-1H-pyrazol-3(2H)-one

Description

1-Phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound featuring a pyrazolone core (a five-membered ring containing two adjacent nitrogen atoms and a ketone group) substituted with a phenyl group at the 1-position. This scaffold is notable for its versatility in medicinal chemistry, serving as a key pharmacophore in diverse therapeutic applications. Studies from 2006 to 2023 highlight its role as an inhibitor of enzymes (e.g., PDE10A, p38 kinase), anticancer agent, anti-inflammatory compound, and modulator of neurodegenerative pathways . Its synthesis typically involves condensation reactions, with structural confirmation via ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography (e.g., as seen in related pyrazolone derivatives) . The phenyl group enhances aromatic interactions, while the pyrazolone ring allows for functionalization at reactive positions (e.g., C-4 and C-5), enabling tailored bioactivity .

Properties

IUPAC Name |

3-phenyl-4H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-11(7-10-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWUSLOGPWBUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=CN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143519 | |

| Record name | 4-Pyrazolin-3-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-79-3 | |

| Record name | 4-Pyrazolin-3-one, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrazolin-3-one, 1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

1-Phenylpyrazolidin-3-one undergoes a two-electron oxidation, facilitated by FeCl₃, to eliminate two hydrogen atoms and form the conjugated π-system of the pyrazolone. The reaction proceeds in aqueous or alcoholic media at ambient temperature, with completion typically achieved within 4–6 hours. After quenching with water, the product precipitates and is purified via recrystallization from ethanol-water mixtures.

Cyclocondensation of Hydrazines with β-Keto Esters

The cyclocondensation of phenylhydrazine with β-keto esters offers a versatile pathway to this compound. This method leverages the nucleophilic attack of hydrazine on electrophilic carbonyl groups, followed by cyclodehydration.

Synthetic Protocol

Ethyl acetoacetate reacts with phenylhydrazine in acetic acid under reflux to form the hydrazone intermediate, which undergoes intramolecular cyclization upon heating. Acid catalysis facilitates the elimination of water and ethanol, yielding the pyrazolone core.

Optimization Strategies

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may promote side reactions. Ethanol-acetic acid mixtures (4:1 v/v) balance reactivity and selectivity.

-

Temperature Control : Maintaining reflux temperatures (80–100°C) ensures complete dehydration without decarboxylation.

Multicomponent Reactions Using Al₂O₃ Catalysis

Solid-phase catalysis with aluminum oxide (Al₂O₃) enables the one-pot synthesis of pyrazolone derivatives from alkynones and hydrazines.

Reaction Design

1-Phenylprop-2-yn-1-one reacts with excess pyrazole in the presence of Al₂O₃, forming 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one as an intermediate. Subsequent hydrolysis under acidic conditions yields the target compound.

Performance Metrics

-

Yield : 52% for the intermediate ketone, with further optimization potential.

-

Purification : Column chromatography (hexane/ether gradient) effectively isolates the product.

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary routes to this compound:

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Pyrazolone derivatives with different functional groups.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazolones with various functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 1-phenyl-1H-pyrazol-3(2H)-one derivatives is their antimicrobial properties. Recent studies have synthesized new derivatives that exhibit substantial antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Case Study: Synthesis and Screening

A study synthesized a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives and evaluated their antimicrobial activity. The results indicated that many derivatives showed effective inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| 10a | 20 | Moderate |

| 10b | 25 | Good |

| 10c | 15 | Weak |

Anticancer Properties

Research has also highlighted the anticancer potential of pyrazole derivatives. Compounds derived from this compound have been tested for their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Case Study: Apoptosis Induction

A derivative was shown to significantly induce apoptosis in human cancer cell lines, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .

Polymer Synthesis

This compound serves as a building block for synthesizing various polymers. Its unique chemical structure allows it to be integrated into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Development

In one study, the incorporation of pyrazole derivatives into polyurethanes resulted in materials with improved thermal resistance and mechanical properties compared to conventional polyurethanes .

Chromatographic Applications

This compound is also utilized in analytical chemistry, particularly in chromatographic methods for separating and analyzing complex mixtures. Its derivatives can serve as standards or reagents in various analytical techniques.

| Application | Methodology | Benefits |

|---|---|---|

| HPLC | High-performance liquid chromatography | High resolution and sensitivity |

| GC | Gas chromatography | Effective for volatile compounds |

Mechanism of Action

The mechanism of action of 1-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

Substituent Effects: The phenyl group at C-1 (in this compound) enhances aromatic stacking in enzyme binding pockets, contributing to its anticancer and anti-inflammatory efficacy . In contrast, methyl or trifluoromethyl groups (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole) improve metabolic stability but reduce target specificity . Amino groups at C-5 (e.g., 5-Amino-3-methyl-1-phenylpyrazole) enable chelation with metal ions, expanding applications in catalysis and material science .

Trifluoromethyl groups introduce electron-withdrawing effects, altering electronic distribution and enhancing antimicrobial activity .

Physicochemical Properties :

- The phenyl-substituted compound exhibits lower solubility in aqueous media than its methyl-substituted counterpart, impacting bioavailability .

- Crystal Packing : Hydrogen bonding patterns (e.g., N–H···O interactions in pyrazolones) influence crystallinity and stability, as observed in X-ray studies of related compounds .

Table 2: Spectroscopic Data Comparison

Biological Activity

(2,4-Di-tert-butylphenoxy)acetic acid (2,4-DTBPA) is a compound derived from the phenolic antioxidant 2,4-di-tert-butylphenol (2,4-DTBP). This article explores the biological activities of 2,4-DTBPA, focusing on its antioxidant, anti-inflammatory, antimicrobial, and potential therapeutic properties.

Chemical Structure and Properties

2,4-DTBPA is characterized by the presence of a di-tert-butylphenoxy group attached to an acetic acid moiety. Its structure can be represented as follows:

This compound exhibits lipophilic properties due to its bulky tert-butyl groups, which influence its biological interactions.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of 2,4-DTBPA. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems.

Table 1: Antioxidant Activity of 2,4-DTBPA

In a study conducted by Gopikrishnan et al. (2022), 2,4-DTBPA demonstrated significant DPPH and ABTS scavenging activities, indicating its potential as a natural antioxidant source.

Anti-inflammatory Properties

2,4-DTBPA has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This action may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of 2,4-DTBPA has been explored against various pathogens. Notably, it has shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa through inhibition of quorum sensing mechanisms.

Table 2: Antimicrobial Efficacy of 2,4-DTBPA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 100 µg/ml | |

| Staphylococcus aureus | 50 µg/ml |

In a study by Chawawisit et al. (2015), the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in combating resistant bacterial strains.

Case Study: Osteogenic Differentiation Impairment

A recent study focused on the effects of 2,4-DTBP on human induced pluripotent stem cells (HiPS). The findings revealed that exposure to 2,4-DTBP impaired osteogenic differentiation by downregulating key osteogenesis markers such as RUNX2 and OSX, indicating potential developmental risks associated with this compound. This research emphasizes the need for caution regarding exposure to phenolic compounds during critical developmental periods .

Research Findings on Neurotoxicity

Another area of interest is the neurotoxic effects of 2,4-DTBP. A study involving zebrafish models demonstrated altered locomotor activity following exposure to varying concentrations of the compound. These findings suggest that while low doses may increase activity levels indicative of anxiety-like behavior, higher doses could impair normal neurological functions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-phenyl-1H-pyrazol-3(2H)-one derivatives during synthesis?

- Methodological Answer : Safety measures include wearing protective gear (gloves, goggles, lab coats) and avoiding skin contact or inhalation. Use fume hoods for reactions involving volatile intermediates. Proper waste disposal is critical due to potential toxicity . For pyrazolone derivatives, specific hazards may include irritant properties, necessitating adherence to H303+H313+H333 safety codes .

Q. How is this compound synthesized using Mannich reactions?

- Methodological Answer : The Mannich reaction is employed to introduce amine-containing side chains. For example, reacting N,N'-bis(methoxymethyl)diaza-18-crown-6 with 4-chloro-2-(1H-pyrazol-3-yl)phenol under basic conditions yields bis-substituted pyrazolone derivatives. Key steps include pH control (pH 9–10) and purification via column chromatography .

Q. What spectroscopic techniques are essential for characterizing pyrazolone derivatives?

- Methodological Answer :

- NMR : Assign tautomeric forms (e.g., keto-enol equilibrium) using and NMR chemical shifts.

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., using EI-MS) .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound affect its reactivity in metal coordination studies?

- Methodological Answer : The keto-enol tautomerism influences ligand denticity and metal-binding affinity. For example, enol forms preferentially coordinate transition metals (e.g., Cu) via the hydroxyl oxygen and adjacent nitrogen. X-ray structures of metal complexes (e.g., with diaza-crown ethers) reveal distorted octahedral geometries, requiring DFT calculations to correlate tautomer stability with coordination efficiency .

Q. What methodological approaches resolve contradictions in spectroscopic data for pyrazolone derivatives?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR shifts) arise from solvent effects or dynamic tautomerism. Strategies include:

- Variable-temperature NMR : Monitor tautomeric equilibria by observing signal coalescence at elevated temperatures.

- Computational modeling : Compare DFT-optimized structures (B3LYP/6-31G*) with crystallographic data to validate electronic environments .

Q. How can regioselectivity challenges in pyrazolone functionalization be addressed?

- Methodological Answer : Competing substitution patterns (e.g., C-4 vs. C-5 alkylation) are mitigated by:

- Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions, followed by electrophilic quenching.

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl with silyl ethers) to direct functionalization .

Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Structural and synthetic insights are derived from peer-reviewed crystallographic and organic chemistry studies .

- Advanced methodologies emphasize interdisciplinary approaches (e.g., combining spectroscopy, crystallography, and computational chemistry).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.